N-cyclohexyl-1,3-thiazol-2-amine
Overview
Description
N-cyclohexyl-1,3-thiazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysts in Chemical Synthesis
N-Cyclohexyl-1,3-thiazol-2-amine derivatives have been synthesized through innovative methods, demonstrating the compound's utility in catalyzing the formation of complex molecules. One study highlights its application in the solvent-free synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, showcasing the efficiency of certain catalysts under room temperature conditions (Ghorbani‐Vaghei & Amiri, 2014).
Synthesis of Thiazoles
The synthesis of thiazoles is another significant application, where this compound serves as a precursor or intermediate in creating biologically relevant compounds. A method for preparing 4-bromodifluoromethyl thiazoles, important in drug discovery, illustrates this compound's role in introducing functional groups into the thiazole structure (Colella et al., 2018).
Development of Heterocyclic Compounds
This compound is also crucial in the development of heterocyclic compounds. Research demonstrates its utility in domino reactions leading to functionalized dihydrothiophenes, a process facilitated by triethylamine as a base catalyst, which underscores the versatility of this compound in heterocyclic chemistry (Sun et al., 2009).
Metal Complexation
In the realm of inorganic chemistry, this compound is instrumental in forming metal complexes, which are studied for their structural properties and potential applications in catalysis and material science. Notably, neutral, dinuclear Au(I) complexes supported by amino-thiazoline- and -thiazole-based P,N-phosphine ligands have been synthesized, offering insights into the ligand's ability to facilitate intramolecular interactions (Voß, Pattacini & Braunstein, 2012).
Organic Synthesis and Antimicrobial Evaluation
Lastly, the compound's role extends to the synthesis of novel thiazolo[3,2-a]pyridine, pyrano[2,3-d]thiazole, and pyrano[2',3':4,5]thiazolo[3,2-a]pyridine derivatives, demonstrating a novel method for creating a variety of compounds with potential antimicrobial properties (Helal et al., 2010).
Mechanism of Action
Target of Action
N-cyclohexyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets that result in these effects are currently unknown and may be a subject of future research.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
It is known that the compound is a powder at room temperature . Its melting point is between 145-146°C , which may impact its bioavailability
Result of Action
Thiazole derivatives are known to have a wide range of biological activities . The specific effects of this compound at the molecular and cellular level would be an interesting area for future research.
Action Environment
Safety and Hazards
Future Directions
The future directions for research on N-cyclohexyl-1,3-thiazol-2-amine and related compounds could involve further exploration of their antiproliferative activity and potential as tubulin inhibitors . Additionally, the development of derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features could be a promising area of study .
Properties
IUPAC Name |
N-cyclohexyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXDDHWWVQGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357066 | |
Record name | Cyclohexyl-thiazol-2-yl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-45-5 | |
Record name | Cyclohexyl-thiazol-2-yl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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